molecular formula C22H24N4O2 B6905086 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide

Cat. No.: B6905086
M. Wt: 376.5 g/mol
InChI Key: UUDXTLNCFZAYOE-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a piperidinone ring via a butanamide chain

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15(26-13-7-6-12-21(26)28)14-20(27)23-17-9-3-2-8-16(17)22-24-18-10-4-5-11-19(18)25-22/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDXTLNCFZAYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3N2)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids depending on the type of substitution.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The benzimidazole moiety is known for its ability to interact with DNA and proteins, disrupting cellular processes in pathogens and cancer cells .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential in treating infections and cancer. The piperidinone ring adds to its pharmacological profile, enhancing its bioavailability and stability.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile precursor for a wide range of products.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide involves its interaction with cellular targets such as DNA and proteins. The benzimidazole moiety intercalates into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes involved in cell division, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core but differ in their additional functional groups and therapeutic uses.

    Piperidinone Derivatives: Compounds such as piperidone and its derivatives are structurally similar but lack the benzimidazole moiety.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(2-oxopiperidin-1-yl)butanamide is unique due to the combination of the benzimidazole and piperidinone rings, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a therapeutic agent, offering advantages in terms of bioavailability and target specificity.

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